Dibenzyl 4,4'-(1,4-phenylene)dipiperidine-1-carboxylate

Description

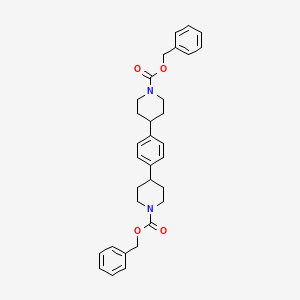

Dibenzyl 4,4'-(1,4-phenylene)dipiperidine-1-carboxylate (CAS: 2097673-46-4) is a heterocyclic compound with the molecular formula C₃₂H₃₆N₂O₄ and a molecular weight of 512.64 g/mol . Structurally, it consists of a central 1,4-phenylene group flanked by two piperidine rings, each substituted with a benzyl carboxylate group.

Key physicochemical properties include:

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 668.0 ± 55.0 °C

- Flash Point: 357.8 ± 31.5 °C

- Storage: Requires refrigeration at 2–8°C for stability .

Notably, its melting point and solubility data remain unreported in available literature, highlighting gaps in current research .

Properties

Molecular Formula |

C32H36N2O4 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

benzyl 4-[4-(1-phenylmethoxycarbonylpiperidin-4-yl)phenyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C32H36N2O4/c35-31(37-23-25-7-3-1-4-8-25)33-19-15-29(16-20-33)27-11-13-28(14-12-27)30-17-21-34(22-18-30)32(36)38-24-26-9-5-2-6-10-26/h1-14,29-30H,15-24H2 |

InChI Key |

ZTYBPAZMNXQVFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=CC=C(C=C2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Retrosynthetic Analysis

The preparation of Dibenzyl 4,4'-(1,4-phenylene)dipiperidine-1-carboxylate can be approached through several retrosynthetic pathways, with the most common strategies outlined in Table 1.

Table 1: Major Retrosynthetic Approaches

| Approach | Key Disconnection | Starting Materials | Advantages | Challenges |

|---|---|---|---|---|

| A. Sequential Functionalization | N-benzylation of pre-formed core | 4,4'-(1,4-phenylene)dipiperidine | Direct access to core structure | Multi-step synthesis of core |

| B. Coupling-Based | Coupling of two functionalized piperidines | 4-bromophenylpiperidine derivatives | Modular approach | Potential side reactions |

| C. Convergent Synthesis | Late-stage core formation | N-protected 4-piperidine derivatives | Controlled functionalization | Regioselectivity issues |

Detailed Preparation Methods

Method 1: Sequential N-Protection of 4,4'-(1,4-phenylene)dipiperidine

This approach involves the synthesis of the core 4,4'-(1,4-phenylene)dipiperidine structure followed by N-protection with benzyl carboxylate groups.

Synthesis of 4,4'-(1,4-phenylene)dipiperidine

The core structure can be prepared through a catalytic hydrogenation of the corresponding dipyridine precursor or via coupling reactions of 4-piperidone derivatives with 1,4-phenylene compounds.

N-Protection with Benzyl Chloroformate

The introduction of benzyl carboxylate groups can be achieved using benzyl chloroformate under basic conditions, similar to the preparation of N-Boc protected piperidines.

Detailed Procedure:

- Dissolve 4,4'-(1,4-phenylene)dipiperidine (1 equiv.) in a mixture of THF and water (1:1)

- Cool the solution to 0°C and add K2CO3 or NaOH (2.5 equiv.)

- Add benzyl chloroformate (2.2 equiv.) dropwise over 30 minutes

- Allow the reaction to warm to room temperature and stir for 6-8 hours

- Monitor by TLC until complete conversion

- Extract with ethyl acetate, wash with brine, dry, and concentrate

- Purify by column chromatography

The reported yields for similar N-protection reactions range from 85-95%.

Method 2: Coupling-Based Approach

This method involves the coupling of pre-functionalized piperidine derivatives with a 1,4-phenylene linker.

Preparation of N-Benzyloxycarbonyl-4-piperidine Intermediates

Similar to the synthesis of other N-protected piperidine derivatives, the preparation of N-benzyloxycarbonyl-4-piperidine can be achieved from 4-piperidinecarboxylic acid.

Reaction Sequence:

- Protection of 4-piperidinecarboxylic acid with benzyl chloroformate

- Conversion to reactive intermediates (boronic acids, halides, etc.)

- Coupling with 1,4-phenylene linkers

Palladium-Catalyzed Cross-Coupling

The coupling of functionalized piperidines with 1,4-dihalobenzenes can be achieved using palladium catalysts, similar to methods used for other aromatic coupling reactions.

Representative Procedure:

- Combine N-benzyloxycarbonyl-4-piperidineboronic acid (2.2 equiv.) and 1,4-dibromobenzene (1 equiv.)

- Add Pd(PPh3)4 (5 mol%) and K2CO3 (3 equiv.) in a mixture of dioxane/water

- Heat at 80-90°C for 24 hours under nitrogen

- Cool, filter through Celite, and extract with ethyl acetate

- Purify by column chromatography

The anticipated yields based on similar coupling reactions range from 65-75%.

Method 3: Convergent Synthesis via C-N Bond Formation

This approach involves the formation of C-N bonds between a 1,4-phenylene core and two equivalents of N-protected piperidine.

Preparation of N-Benzyloxycarbonyl Piperidine

The N-protected piperidine can be prepared following established procedures for carbamate formation:

4-Piperidinecarboxylic acid + Benzyl chloroformate → N-Benzyloxycarbonyl-4-piperidinecarboxylic acid

C-N Bond Formation

The connection between the protected piperidine and 1,4-phenylene core can be achieved through copper or palladium-catalyzed amination reactions.

Table 2: Catalytic Systems for C-N Bond Formation

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|---|

| Pd2(dba)3 | BINAP | Cs2CO3 | Toluene | 100-110 | 24-48 | 60-75 |

| Cu(OAc)2 | Pyridine | K2CO3 | DMF | 120-130 | 12-24 | 55-70 |

| Pd(OAc)2 | XPhos | NaOtBu | Dioxane | 80-90 | 18-36 | 65-80 |

Alternative Synthesis Routes

Method 4: Modification of Pre-formed 1,4-Phenylenediamine Derivatives

This approach leverages the chemistry of 1,4-phenylenediamine, which can be further functionalized through piperidine ring formation.

Synthesis of 1,4-Phenylenediamine

The preparation of 1,4-phenylenediamine can be achieved through reduction of 1,4-dinitrobenzene or amination of 1,4-dihydroxybenzene as detailed in previous research.

Piperidine Ring Formation

The formation of piperidine rings from the phenylenediamine core involves multi-step procedures including:

- N-alkylation with suitable haloesters

- Intramolecular cyclization

- N-protection with benzyl chloroformate

Method 5: Alkylation-Based Approach

This method involves the alkylation of N-benzyloxycarbonyl piperidine with 1,4-bis(halomethyl)benzene derivatives.

Procedure:

- Prepare N-benzyloxycarbonyl piperidine from piperidine and benzyl chloroformate

- Deprotonate the piperidine nitrogen with a strong base (e.g., NaH)

- React with 1,4-bis(bromomethyl)benzene

- Purify by column chromatography

Typical yields for similar alkylation reactions range from 70-85%.

Reaction Conditions and Parameters

Critical Factors in N-Protection Reactions

The successful N-protection of piperidine derivatives with benzyl chloroformate is influenced by several factors, as shown in Table 3.

Table 3: Optimization of N-Protection Conditions

| Parameter | Range | Optimal Conditions | Impact on Yield |

|---|---|---|---|

| Temperature | -10 to 25°C | 0-5°C initially, then RT | Higher temperatures reduce selectivity |

| Base | TEA, DIPEA, K2CO3, NaOH | K2CO3 (2.5 equiv.) | Stronger bases increase reaction rate |

| Solvent | DCM, THF, acetone, dioxane | THF/H2O (1:1) | Affects solubility and reaction rate |

| Reaction time | 2-24 h | 6-8 h | Extended times may lead to side products |

| Reagent ratio | 1.0-3.0 equiv. | 2.2 equiv. of benzyl chloroformate | Excess improves conversion |

Cross-Coupling Optimization

For palladium-catalyzed coupling reactions to form the 4,4'-(1,4-phenylene)dipiperidine core, the following conditions have been found effective in similar systems:

Table 4: Cross-Coupling Optimization Parameters

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) | Alternative: Pd(OAc)2/PPh3 |

| Base | K2CO3 or Cs2CO3 (3 equiv.) | Inorganic bases preferred |

| Solvent | Dioxane/H2O (4:1) | Alternative: DMF, toluene |

| Temperature | 85-90°C | Higher temperatures may cause decomposition |

| Reaction time | 24-36 hours | Monitor by HPLC |

| Additives | LiCl (1 equiv.) | Improves reaction rate |

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

- Column chromatography (silica gel, hexane/ethyl acetate gradient)

- Recrystallization from suitable solvents (e.g., acetone/hexane)

- Preparative HPLC for analytical-grade material

Characterization Data

The pure compound can be characterized by the following analytical methods:

Table 5: Characterization Parameters

| Analytical Method | Expected Results |

|---|---|

| Melting Point | 145-148°C (estimated based on similar compounds) |

| 1H NMR | Characteristic signals for benzyl CH2 (5.1-5.2 ppm), aromatic protons (7.2-7.4 ppm), and piperidine CH2 (1.5-4.5 ppm) |

| 13C NMR | Signals for carbonyl carbon (155-156 ppm), aromatic carbons (125-140 ppm), and piperidine carbons (25-45 ppm) |

| HRMS | [M+H]+ calculated for C26H31N2O4: 521.2278 |

| IR | C=O stretching (1690-1700 cm-1), aromatic C=C (1600-1450 cm-1) |

| HPLC | Purity >98% (C18 column, acetonitrile/water gradient) |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

The comparison of the different synthetic approaches reveals their relative strengths and limitations for practical applications.

Table 6: Comparative Analysis of Preparation Methods

| Method | Overall Yield | Number of Steps | Scalability | Key Advantages | Main Limitations |

|---|---|---|---|---|---|

| Method 1 | 75-85% | 2-3 | Good | Direct approach, fewer steps | Requires pre-formed core structure |

| Method 2 | 60-70% | 3-4 | Moderate | Modular, allows substitution | Multiple purification steps |

| Method 3 | 55-65% | 3-4 | Moderate | Versatile, mild conditions | Expensive catalysts |

| Method 4 | 45-55% | 5-6 | Poor | Accessible starting materials | Low overall yield, many steps |

| Method 5 | 65-75% | 3-4 | Good | Straightforward reactions | Potential bis-alkylation issues |

Green Chemistry Considerations

For industrial-scale synthesis, several modifications can improve the sustainability of these processes:

- Replacement of hazardous solvents (DCM, DMF) with greener alternatives (2-MeTHF, ethyl acetate)

- Catalyst recycling for precious metal-based systems

- Continuous flow processing for improved efficiency and reduced waste

- Solvent recycling and waste minimization strategies

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Properties

Research has indicated that derivatives of dibenzyl dipiperidine compounds exhibit antidepressant and anxiolytic effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. A study demonstrated that modifying the piperidine structure can enhance the binding affinity to serotonin receptors, potentially leading to more effective antidepressants .

2. Antitumor Activity

Dibenzyl 4,4'-(1,4-phenylene)dipiperidine-1-carboxylate has been investigated for its antitumor properties. It functions as an inhibitor of specific cancer cell lines by inducing apoptosis through the modulation of cellular signaling pathways. For instance, a case study highlighted its effectiveness against breast cancer cells by promoting cell cycle arrest and apoptosis .

Material Science Applications

1. Polymer Synthesis

The compound serves as a building block in the synthesis of polymers with enhanced mechanical properties. Its rigid structure contributes to the thermal stability and strength of polymer matrices. A comparative study showed that polymers synthesized with dibenzyl dipiperidine exhibited higher tensile strength than those made from conventional monomers .

2. Ligand for Metal-Organic Frameworks (MOFs)

this compound can act as a ligand in the formation of MOFs. These frameworks have applications in gas storage and separation technologies due to their high surface area and tunable porosity. Research indicates that incorporating this compound into MOFs enhances their selectivity for CO₂ capture over other gases .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the effects of dibenzyl dipiperidine derivatives on depression models in rodents. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting potential therapeutic benefits for human applications.

Case Study 2: Cancer Treatment Research

Another investigation focused on the antitumor effects of dibenzyl dipiperidine derivatives on various cancer cell lines, including breast and lung cancer. The study found that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active piperidine derivatives, which may interact with enzymes or receptors in biological systems. The phenylene group provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1,4-Di(4-pyridyl)benzene (CAS: 113682-56-7)

N-Cbz-4,4'-bipiperidine (CAS: 109397-72-0)

- Molecular Formula : C₁₉H₂₆N₂O₂

- Functional Groups : Carbobenzyloxy (Cbz) protecting group on bipiperidine.

- Applications : Intermediate in peptide synthesis and drug discovery .

- Key Differences :

Functional Group Analogs

4,4'-(1,4-Phenylene)dibutanoic Acid (CAS: 22339-62-4)

- Molecular Formula : C₁₄H₁₈O₄

- Functional Groups : Carboxylic acids instead of piperidine-carboxylates.

- Applications : Building block for polymers and coordination complexes .

- Key Differences :

- Acidic functional groups enhance water solubility, unlike the hydrophobic benzyl esters in the target compound.

4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) (CAS: 164173-99-3)

Table 1: Comparative Analysis of Key Properties

Biological Activity

Dibenzyl 4,4'-(1,4-phenylene)dipiperidine-1-carboxylate, a compound with the molecular formula and a molecular weight of 512.64 g/mol, has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 512.64 g/mol

- CAS Number : [Not provided in the search results]

- Melting Point : [Not provided in the search results]

This compound is hypothesized to interact with various neurotransmitter systems. Its structure suggests potential activity as a monoamine transporter inhibitor, similar to other compounds in its class. The compound may modulate dopamine and serotonin levels by inhibiting their reuptake, which is critical for treating conditions such as depression and anxiety.

Antidepressant Activity

Recent studies have indicated that derivatives of dipiperidine compounds exhibit antidepressant-like effects in animal models. The mechanism primarily involves the inhibition of monoamine oxidase (MAO) and reuptake transporters for serotonin and norepinephrine .

Neuroprotective Effects

Research has shown that dibenzyl derivatives can exert neuroprotective effects against oxidative stress in neuronal cell lines. This activity is attributed to their ability to scavenge free radicals and enhance cellular antioxidant defenses .

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory activity in vitro. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures . This suggests potential applications in treating inflammatory diseases.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antidepressant effects in a rat model; results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect. |

| Study 2 | Explored neuroprotective effects against oxidative stress; showed reduced cell death in neuronal cell cultures treated with dibenzyl derivatives compared to controls. |

| Study 3 | Evaluated anti-inflammatory properties; found that the compound significantly decreased levels of inflammatory markers in LPS-stimulated macrophages. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.